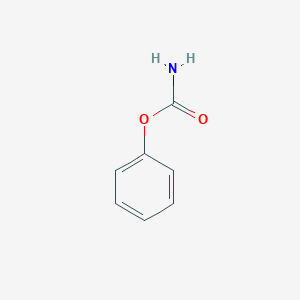







|
REACTION_CXSMILES
|
FC1C=CC(OC2C[N:9](CCCN)C2)=CC=1.[C:17]1([O:23][C:24](Cl)=[O:25])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.CN(C1C=CC=CN=1)C>ClCCl>[C:17]1([O:23][C:24](=[O:25])[NH2:9])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
|


|
Name
|
|
|
Quantity
|
0.05 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(OC2CN(C2)CCCN)C=C1
|
|
Name
|
|
|
Quantity
|
0.056 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC(=O)Cl
|
|
Name
|
|
|
Quantity
|
0.027 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the crude product purified by flash silica chromatography (elution 5:95 methanol/dichloromethane)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)OC(N)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |